3-Propyldibenzothiophene
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Overview
Description
3-Propyldibenzothiophene is an organic sulfur compound with the chemical formula C15H14S It is a derivative of dibenzothiophene, where a propyl group is attached to the third carbon atom of the dibenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Propyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to dibenzothiophene or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Dibenzothiophene sulfoxide, dibenzothiophene sulfone.
Reduction: Dibenzothiophene, propyl-substituted dibenzothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Propyldibenzothiophene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing aromatic compounds in various chemical reactions.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors, conducting polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-propyldibenzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. It can participate in electron transfer processes, making it useful in organic electronics. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the propyl group.
3-Methyldibenzothiophene: A similar compound with a methyl group instead of a propyl group.
3-Ethyldibenzothiophene: A similar compound with an ethyl group instead of a propyl group.
Uniqueness: 3-Propyldibenzothiophene is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other alkyl-substituted dibenzothiophenes and allows for specific applications in materials science and organic electronics.
Properties
CAS No. |
147792-45-8 |
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Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3-propyldibenzothiophene |
InChI |
InChI=1S/C15H14S/c1-2-5-11-8-9-13-12-6-3-4-7-14(12)16-15(13)10-11/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
QQTNEMOSIHBPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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